5,6-dimethoxy-1-methyl-1H-indole
Overview
Description
5,6-Dimethoxy-1-methyl-1H-indole: is an indole derivative known for its significant biological and chemical properties. Indole derivatives are prevalent in various natural products and pharmaceuticals, making them crucial in medicinal chemistry . This compound is characterized by the presence of two methoxy groups at the 5 and 6 positions and a methyl group at the 1 position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dimethoxy-1-methyl-1H-indole typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 5,6-dimethoxyindole with methyl iodide in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the methylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dimethoxy-1-methyl-1H-indole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Catalysts like palladium on carbon, acidic conditions using sulfuric acid or hydrochloric acid.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry: 5,6-Dimethoxy-1-methyl-1H-indole is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. It is also used in the synthesis of bioactive molecules that can interact with biological targets .
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including anticancer, antiviral, and neuroprotective effects. Researchers investigate its role in drug development and its ability to modulate biological pathways .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of 5,6-dimethoxy-1-methyl-1H-indole and its derivatives involves interactions with various molecular targets and pathways. These interactions can modulate biological processes, leading to the observed biological activities. For example, the compound may inhibit specific enzymes or receptors, thereby affecting cellular signaling pathways . Detailed studies on its mechanism of action are essential for understanding its therapeutic potential and optimizing its use in drug development .
Comparison with Similar Compounds
5,6-Dimethoxyindole: Lacks the methyl group at the 1 position, which may affect its biological activity and chemical reactivity.
1-Methylindole: Lacks the methoxy groups at the 5 and 6 positions, influencing its overall properties and applications.
5-Methoxy-1-methylindole: Contains only one methoxy group, leading to different chemical and biological characteristics.
Uniqueness: 5,6-Dimethoxy-1-methyl-1H-indole is unique due to the presence of both methoxy groups and the methyl group, which contribute to its distinct chemical reactivity and biological activity. These structural features make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5,6-dimethoxy-1-methylindole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-12-5-4-8-6-10(13-2)11(14-3)7-9(8)12/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGYISXGQOZSJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CC(=C(C=C21)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406440 | |
Record name | 1H-Indole, 5,6-dimethoxy-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80639-40-3 | |
Record name | 1H-Indole, 5,6-dimethoxy-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.